molecular formula C15H12ClF6N B1356799 4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl CAS No. 1195901-45-1

4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl

Cat. No.: B1356799
CAS No.: 1195901-45-1
M. Wt: 355.7 g/mol
InChI Key: WOSAKBFCHJFZOG-UHFFFAOYSA-N
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Description

Scientific Research Applications

4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials

Safety and Hazards

“4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl” is classified as a combustible, corrosive hazardous material . It has several hazard statements, including H302, H315, H319, and H335 . More detailed information about the safety and hazards of this compound can be found in the referenced papers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hydrochloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)benzylamine: Lacks the benzylamine moiety, making it less versatile in certain reactions.

    4-(Trifluoromethyl)phenylamine: Contains only one trifluoromethyl group, resulting in different chemical properties.

    3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in different applications, such as chemical derivatization .

Uniqueness

4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hydrochloride is unique due to the presence of two trifluoromethyl groups and a benzylamine moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-[3,5-bis(trifluoromethyl)phenyl]phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F6N.ClH/c16-14(17,18)12-5-11(6-13(7-12)15(19,20)21)10-3-1-9(8-22)2-4-10;/h1-7H,8,22H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSAKBFCHJFZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592112
Record name 1-[3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-4-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195901-45-1
Record name [1,1′-Biphenyl]-4-methanamine, 3′,5′-bis(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195901-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-4-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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